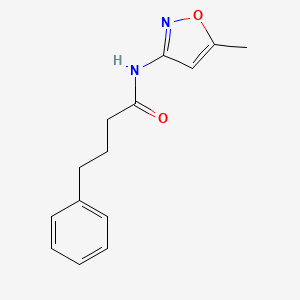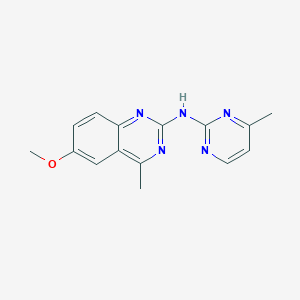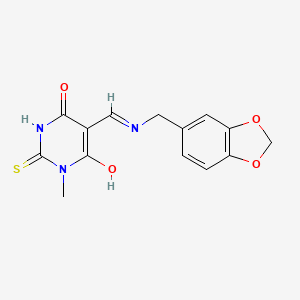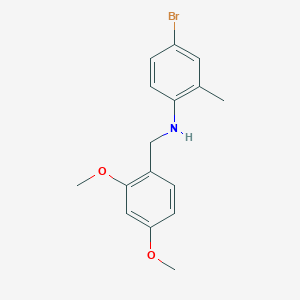
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Attachment of the Phenylbutanamide Moiety: The phenylbutanamide group can be introduced through amide bond formation using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the phenylbutanamide moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor modulators, and other biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases, including cancer, inflammation, and infectious diseases.
Industry: this compound finds applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable intermediate in the production of high-value products.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. The phenylbutanamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole ring but has a benzenesulfonamide group instead of the phenylbutanamide moiety.
N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: Similar to the previous compound but with a nitro group on the benzenesulfonamide moiety.
Uniqueness: N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide is unique due to the presence of the phenylbutanamide group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-10-13(16-18-11)15-14(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUBJHMSOJFJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)

![N-(2-METHOXY-5-METHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B5869266.png)
![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5869275.png)


![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)
![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate](/img/structure/B5869357.png)
